molecular formula C21H38O2 B157819 Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate CAS No. 10152-68-8

Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate

Cat. No. B157819
CAS RN: 10152-68-8
M. Wt: 322.5 g/mol
InChI Key: BEUIOIYFOPNKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate, also known as NCPCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism Of Action

The mechanism of action of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cell survival.

Biochemical And Physiological Effects

Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In animal models, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to reduce inflammation and improve symptoms of inflammatory diseases such as arthritis. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in lab experiments is that it is relatively easy to synthesize and can be incorporated into a variety of drug delivery systems. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have low toxicity in animal models, which makes it a potentially safer alternative to other anti-inflammatory and antitumor agents. However, one limitation of using Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several areas of future research that could be explored with Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate. One potential direction is to investigate its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate and how it interacts with other signaling pathways. Finally, more research is needed to determine the efficacy and safety of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in human clinical trials.

Synthesis Methods

Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate is synthesized through a multistep process that involves the reaction of cyclopropanecarboxylic acid with 2-nonylcyclopropanemethanol in the presence of a catalyst. The resulting product is then reacted with butyric anhydride to produce Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate.

Scientific Research Applications

Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been studied for its potential pharmacological properties, particularly as an antitumor and anti-inflammatory agent. Studies have shown that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been investigated for its potential as a drug delivery system, as it can be easily incorporated into liposomes and other nanoparticles.

properties

CAS RN

10152-68-8

Product Name

Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-11-17-14-19(17)16-20-15-18(20)12-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3

InChI Key

BEUIOIYFOPNKNN-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1CC1CC2CC2CCCC(=O)OC

Canonical SMILES

CCCCCCCCCC1CC1CC2CC2CCCC(=O)OC

synonyms

2-[(2-Nonylcyclopropyl)methyl]cyclopropanebutanoic acid methyl ester

Origin of Product

United States

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